Serpentine nitrate

Description

Serpentine nitrate is a compound derived from serpentine minerals, which are hydrous magnesium silicates with the general formula $ \text{Mg}3\text{Si}2\text{O}5(\text{OH})4 $. While serpentine ores are well-documented in industrial standards (e.g., Chinese standard HG/T 3578-1990 for serpentine ore analysis) , the nitrate form is less explicitly described in the provided evidence.

Properties

CAS No. |

6545-58-0 |

|---|---|

Molecular Formula |

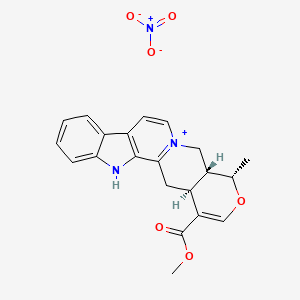

C21H21N3O6 |

Molecular Weight |

411.4 g/mol |

IUPAC Name |

methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;nitrate |

InChI |

InChI=1S/C21H20N2O3.NO3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;2-1(3)4/h3-8,11-12,15-16H,9-10H2,1-2H3;/q;-1/p+1/t12-,15-,16+;/m0./s1 |

InChI Key |

BIEFRVJCWZDXBE-RXAPEJBRSA-O |

Isomeric SMILES |

C[C@H]1[C@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.[N+](=O)([O-])[O-] |

Canonical SMILES |

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of serpentine nitrate typically involves the nitration of serpentine minerals. This process can be carried out using a variety of nitrating agents, such as nitric acid, mixed nitric acid and sulfuric acid, or other combinations of nitrating agents. The reaction conditions, including temperature, pressure, and concentration of the nitrating agents, play a crucial role in determining the efficiency and yield of the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous nitration processes. These processes are designed to optimize the reaction conditions and ensure consistent product quality. The use of advanced nitration reactors and automated control systems allows for efficient and scalable production of this compound .

Chemical Reactions Analysis

Acidic Dissolution and Nitrate Interaction

Serpentine dissolution in acidic media, including nitric acid, releases Mg²⁺ ions while altering surface chemistry. This process is critical in environmental and industrial applications:

Reaction Mechanism :

In nitric acid, H⁺ ions facilitate Mg²⁺ leaching, with nitrate ions acting as counterions. Studies show dissolution rates increase with acid concentration and temperature .

Key Findings :

-

pH Dependency : Below pH 4, dissolution accelerates, releasing up to 18.65% Mg²⁺ from serpentine surfaces .

-

Surface Alteration : Acid treatment creates fractures and pits, enhancing reactivity for subsequent ion exchange .

Ion Exchange Reactions with Nitrates

Serpentine’s layered structure enables cation exchange, particularly with transition metals in nitrate solutions:

| Reaction Equation | Conditions | Outcome |

|---|---|---|

| pH 7, 35°C | 99.4% Fe²⁺ removal | |

| pH 7, 35°C | 99.6% Mn²⁺ removal |

Mechanistic Insights :

-

Selectivity : Serpentine preferentially exchanges Mg²⁺ for Fe²⁺ and Mn²⁺, forming stable silicates .

-

Kinetics : Quasi-second-order models fit adsorption data, indicating chemisorption dominance .

Catalytic Roles in Nitrate Reduction

Serpentine-supported catalysts enhance nitrate (NO₃⁻) reduction to ammonia (NH₃), a critical process in wastewater treatment and fertilizer production:

Electrocatalytic Pathways :

-

Nitrate to Nitrite :

-

Nitrite to Ammonia :

Performance Metrics :

-

Cu-Serpentine Catalysts : Achieve 95% Faradaic efficiency for NH₃ at -0.4 V vs. RHE, outperforming pure Cu .

-

Stability : Maintain >90% activity after 50 cycles due to Mg²⁺-mediated structural integrity .

4.1. Soil and Water Remediation

-

Heavy Metal Sequestration : Serpentine composites remove Pb²⁺ and Cu²⁺ from nitrate-contaminated water via ion exchange (up to 98% efficiency) .

-

pH Buffering : Dissolution raises solution pH, immobilizing toxic metals as hydroxides .

4.2. Fertilizer Production

Scientific Research Applications

Serpentine nitrate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthesis processes and as a catalyst in certain reactions. In biology and medicine, this compound is studied for its potential therapeutic effects and its role in biochemical pathways. Industrially, it is used in the production of fertilizers, explosives, and other nitrogen-containing products .

Mechanism of Action

The mechanism of action of serpentine nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The molecular targets of nitric oxide include soluble guanylate cyclase, which is activated by NO to produce cyclic GMP, leading to various downstream effects .

Comparison with Similar Compounds

Chemical Composition and Structure

Key Observations :

- This compound differs structurally from ionic nitrates (e.g., ammonium, zinc) due to its silicate-based matrix. This may reduce solubility compared to $ \text{NH}4\text{NO}3 $ or $ \text{Zn}(\text{NO}3)2 $.

- Unlike organic nitrates (e.g., creatine nitrate), this compound is inorganic and likely non-volatile, aligning with the stability of serpentine minerals .

Physical and Chemical Properties

Key Observations :

- This compound’s silicate backbone likely confers higher thermal stability and lower environmental mobility compared to ionic nitrates like $ \text{NH}4\text{NO}3 $, which is prone to leaching .

Q & A

Q. Sources :

- UV-Vis and chromatography protocols: USGS Techniques and Methods 1–D5 .

- Ecotoxicology ethics: NENT Research Ethics Guidelines .

- Computational validation: Reviews in Analytical Chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.